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Abstract

Dicobalt octacarbonyl, Coz2(CO)s, is a cornerstone organometallic reagent and catalyst with
significant applications in organic synthesis and industrial chemistry.[1][2] Its utility in forming
carbon-carbon bonds through reactions like hydroformylation, the Pauson-Khand reaction, and
the Nicholas reaction makes it a valuable tool in the synthesis of complex molecules, including
those relevant to drug development.[3][4] This guide provides a comprehensive overview of its
physical and chemical properties, detailed protocols for its synthesis, purification, and handling,
and methodologies for its principal catalytic applications.

Physical and Chemical Properties

Dicobalt octacarbonyl is an orange to red-brown crystalline solid that is highly sensitive to air
and heat.[2][5] It is pyrophoric, particularly when finely divided, and decomposes upon
exposure to air, releasing toxic carbon monoxide gas.[1] Due to its air-sensitivity, it must be
handled under an inert atmosphere.[5]

Physical Properties

The key physical properties of dicobalt octacarbonyl are summarized in the table below.
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Property Value Reference(s)
Chemical Formula Co2(CO)s [1]

Molar Mass 341.95 g/mol [1]
Appearance Orange to red-orange crystals [1][5]

Melting Point 51-52 °C (decomposes) [1]

Boiling Point Decomposes above 52 °C [1]

Density 1.87 g/cm3 [1]

Vapor Pressure 0.07 mmHg at 15 °C [1]

Insoluble in water; Soluble in
Solubility organic solvents (e.g., hexane,  [1][6]

toluene, diethyl ether, acetone)

Chemical Structure and Isomerism

In solution, dicobalt octacarbonyl exists as a dynamic equilibrium between at least two isomers.
[1] The major isomer features two bridging carbonyl (u-CO) ligands and six terminal carbonyl
ligands, with a Co-Co bond distance of approximately 2.52 A.[1] The minor isomer has no
bridging carbonyls, instead featuring a direct cobalt-cobalt bond and eight terminal carbonyl
ligands.[1] This rapid interconversion is an example of fluxionality in organometallic chemistry.

Caption: Equilibrium between the bridged and unbridged isomers of Co2(CO)s.

Chemical Reactivity

Dicobalt octacarbonyl exhibits diverse reactivity, making it a versatile synthetic tool.

e Reduction: It can be reductively cleaved by alkali metals to form the tetracarbonylcobaltate
anion, [Co(CO)4]~, a powerful nucleophile and precursor to cobalt tetracarbonyl hydride
(HCo(CO)a).[1]

o C02(CO)s +2 Na — 2 Na[Co(CO)4]
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e Reaction with Electrophiles: Halogens cleave the Co-Co bond to yield
halotetracarbonylcobalt complexes.[1]

o C02(CO)s + Brz —» 2 BrCo(CO)a

o Reaction with Alkynes: It reacts readily with alkynes to form stable dicobalt hexacarbonyl
alkyne complexes, [(Alkyne)Coz(CO)s]. This complex serves to protect the alkyne and is the
key intermediate in the Pauson-Khand and Nicholas reactions.[1]

» Thermal Decomposition: Upon heating, it decarbonylates to form tetracobalt
dodecacarbonyl, Co4(CO)12.[1] In the presence of air, it decomposes to cobalt oxides and
carbon monoxide.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing dicobalt octacarbonyl
and its derivatives.
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Technique Observation Significance Reference(s)
Bridged Isomer (Cav): The low-frequency
Strong bands at bridging CO band is
~2070-2020 cm™1 characteristic. The
Infrared (IR) _ [7][8]
(terminal CO) and number of bands
~1860 cm™t (bridging reflects the molecule's
CO). symmetry.
Unbridged Isomer Distinguishable from
(Dad): Bands primarily  the bridged isomer by 7]
in the terminal region the absence of the
(~=2050-2000 cm™1), ~1860 cm~1 band.
] Indicates rapid
A single sharp )
] ) fluxional exchange of
resonance is typically )
13C NMR all eight carbonyl [9]

observed at ~200 ppm

at room temperature.

ligands on the NMR

timescale.

Mass Spec (El)

A molecular ion peak
[M]* followed by
sequential loss of
eight CO ligands,
resulting in prominent
[M-nCO]J* fragments

down to [Co2]*.

Confirms the
molecular weight and
the labile nature of the

carbonyl ligands.

Synthesis, Purification, and Handling

Safety Note: Dicobalt octacarbonyl is toxic, potentially carcinogenic, pyrophoric, and releases

carbon monoxide upon decomposition.[5] All manipulations must be performed in a well-

ventilated fume hood under an inert atmosphere (nitrogen or argon) using established air-

sensitive techniques (Schlenk line or glovebox).[5] Appropriate personal protective equipment

(flame-resistant lab coat, safety glasses, nitrile gloves) is mandatory.

Experimental Protocol: Synthesis

This protocol is adapted from the high-pressure carbonylation of cobalt(ll) acetate.[1][6]
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Apparatus Setup: Assemble a high-pressure autoclave reactor equipped with a mechanical
stirrer, gas inlet, pressure gauge, and thermocouple. Ensure all parts are meticulously
cleaned and dried.

Reagent Loading: In a glovebox or under a positive flow of argon, charge the autoclave with
cobalt(ll) acetate (1.0 equiv), a suitable hydrocarbon solvent (e.g., hexane, 5-10 mL per g of
acetate), and water (1-2 equiv).

Reaction Execution: Seal the reactor and purge thoroughly with nitrogen, followed by carbon
monoxide. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to an
initial pressure of 25-30 MPa.

Heating: Begin stirring and heat the reaction mixture to 160-170 °C. The pressure will
increase with temperature. Maintain the reaction at this temperature for 1-2 hours,
monitoring for a pressure drop which indicates gas consumption.

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent
the excess gas into the fume hood. Transfer the biphasic reaction mixture to a separatory
funnel under an inert atmosphere.

Extraction: Separate the upper organic phase, which contains the product as a dark red
solution. The lower aqueous phase can be discarded.

Isolation: The product is typically isolated by low-temperature crystallization (see Protocol
3.2.2).

Experimental Protocols: Purification

Commercial samples of dicobalt octacarbonyl are often dark purple or black due to
contamination with Co4(CO)12.[5] Purification can be achieved by sublimation or
recrystallization.

o Apparatus: Use a standard laboratory sublimation apparatus.

e Procedure: Under an inert atmosphere, place the crude, dark solid in the bottom of the
sublimator.
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o Execution: Assemble the apparatus and apply a dynamic vacuum. Gently heat the bottom of
the apparatus (e.g., with a heating mantle or oil bath) to 35-45 °C.

e Collection: The pure, orange-red crystals of Co2(CO)s will sublime and collect on the cold
finger. The black, non-volatile Co4(CO)12 residue will remain at the bottom.

« |solation: Once sublimation is complete, cool the apparatus to room temperature and backfill
with an inert gas before carefully scraping the purified crystals from the cold finger.

e Solvent Selection: Anhydrous, degassed pentane or hexane are suitable solvents.

e Procedure: In a glovebox or Schlenk flask, dissolve the impure solid in a minimum amount of
the chosen solvent at room temperature to create a saturated solution.

« Filtration (Optional): If insoluble impurities (like cobalt metal) are present, filter the solution
through a cannula filter into a clean Schlenk flask.

o Crystallization: Cool the solution slowly to -20 °C to -78 °C (dry ice/acetone bath). Pure
orange-red crystals will precipitate.

« |solation: Isolate the crystals by filtering the cold suspension via cannula. Wash the crystals
with a small amount of cold, fresh solvent and dry under vacuum.

Experimental Workflow: Handling and Use

The following diagram illustrates a typical workflow for using an air-sensitive solid like dicobalt
octacarbonyl in a reaction.
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Start: Prepare Apparatus
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:
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:

Connect to Schlenk Line
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Caption: General workflow for handling air-sensitive solids in a laboratory setting.
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Key Applications and Experimental Protocols

Dicobalt octacarbonyl is a precursor to the active catalyst in several important organic

transformations.

Hydroformylation (Oxo Process)

Hydroformylation is the addition of a formyl group (-CHO) and a hydrogen atom across an
alkene double bond to form aldehydes.[10] The active catalyst is cobalt tetracarbonyl hydride,
HCo(CO)4, generated in situ from Co2(CO)s and Hz.[2]
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Hydroformylation Catalytic Cycle

HCo(CO)a

- CO+ CO

HCo(CO)s

+ RCHC%CHCH\

(RCH=CH2)HCo0(CO)3

Olefin
Insertion

(RCH2CH2)Co(CO)s

Reductive
+ CO Elimination
+ RCH2CH2CHO
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CcO
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Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.
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o Catalyst Precursor: In a glovebox, charge a high-pressure Parr reactor with dicobalt
octacarbonyl (0.05 equiv).

» Reagents: Add 1-octene (1.0 equiv) and a suitable solvent like toluene.

e Reaction: Seal the reactor, purge with N2, and then pressurize with a 1:1 mixture of CO and
H2 to 100 atm.

o Execution: Heat the reactor to 120-150 °C with vigorous stirring for 4-12 hours, maintaining
the pressure by adding more syngas as needed.

o Work-up: Cool the reactor to room temperature and carefully vent the excess gas. The
product mixture (nonanal and 2-methylocatanal) can be analyzed by GC-MS and purified by
distillation.

The Pauson-Khand Reaction

This is a [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and a carbon
monoxide molecule to form an a,B-cyclopentenone.[11] The reaction is mediated by the
formation of a stable alkyne-cobalt complex.
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Pauson-Khand Reaction Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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